molecular formula C5H10ClN3O B6207851 (1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride CAS No. 2703779-35-3

(1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride

Cat. No.: B6207851
CAS No.: 2703779-35-3
M. Wt: 163.6
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Description

(1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Temperature: Room temperature to moderate heating (25-60°C).

    Catalysts: Acidic catalysts like hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 1-ethyl-1H-1,2,4-triazole, formaldehyde, and hydrochloric acid.

    Reaction Conditions: Optimized for large-scale production, including controlled temperature and pH.

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated triazoles, alkylated triazoles.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its triazole ring.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.

Medicine:

    Pharmaceuticals: Investigated for its potential as a building block in drug design, particularly for antifungal and anticancer agents.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

Comparison with Similar Compounds

  • 1-ethyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 1-methyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride
  • 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Uniqueness:

  • Functional Groups: The presence of the methanol group in (1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride provides unique reactivity compared to its analogs.
  • Applications: Its specific structure makes it suitable for unique applications in catalysis and material science, which may not be as effective with other similar compounds.

Properties

CAS No.

2703779-35-3

Molecular Formula

C5H10ClN3O

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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